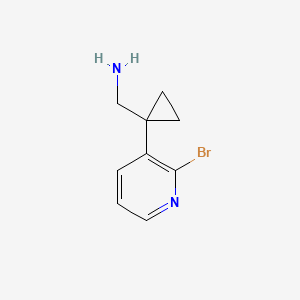
(1-(2-Bromopyridin-3-YL)cyclopropyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(2-Bromopyridin-3-YL)cyclopropyl)methanamine: is an organic compound with the molecular formula C9H11BrN2 It is a derivative of pyridine, where a bromine atom is substituted at the second position, and a cyclopropylmethanamine group is attached at the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Bromopyridin-3-YL)cyclopropyl)methanamine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the second position. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Cyclopropanation: The brominated pyridine is then subjected to cyclopropanation. This involves the reaction of the brominated pyridine with a suitable cyclopropylating agent, such as diazomethane or a cyclopropyl halide, under basic conditions.
Amination: The final step involves the introduction of the methanamine group. This can be achieved through nucleophilic substitution, where the bromine atom is replaced by an amine group using reagents such as ammonia (NH3) or an amine derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1-(2-Bromopyridin-3-YL)cyclopropyl)methanamine can undergo oxidation reactions, where the amine group is oxidized to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: The compound can also undergo reduction reactions, where the bromine atom is reduced to form a hydrogen atom. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxyl (OH), thiol (SH), or alkyl groups. Common reagents include sodium hydroxide (NaOH) and thiourea.
Major Products Formed:
Oxidation: Imines, nitriles
Reduction: Hydrogen-substituted derivatives
Substitution: Hydroxyl, thiol, or alkyl-substituted derivatives
Scientific Research Applications
Chemistry:
Catalysis: (1-(2-Bromopyridin-3-YL)cyclopropyl)methanamine can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Material Science: The compound can be incorporated into polymers and materials to impart specific properties such as thermal stability and conductivity.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological pathways.
Biological Probes: It can be used as a probe in biological studies to investigate the function and interaction of biomolecules.
Industry:
Agriculture: The compound can be used in the synthesis of agrochemicals, such as pesticides and herbicides, due to its ability to interact with biological targets in pests and weeds.
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of (1-(2-Bromopyridin-3-YL)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The cyclopropylmethanamine group can enhance the compound’s binding affinity and selectivity, while the bromine atom can participate in halogen bonding, further stabilizing the interaction.
Comparison with Similar Compounds
- (1-(2-Chloropyridin-3-YL)cyclopropyl)methanamine
- (1-(2-Fluoropyridin-3-YL)cyclopropyl)methanamine
- (1-(2-Iodopyridin-3-YL)cyclopropyl)methanamine
Comparison:
- Halogen Substitution: The presence of different halogens (bromine, chlorine, fluorine, iodine) can significantly influence the compound’s reactivity, stability, and biological activity. Bromine, being larger and more polarizable, can form stronger halogen bonds compared to chlorine and fluorine.
- Cyclopropyl Group: The cyclopropyl group imparts unique steric and electronic properties, enhancing the compound’s interaction with molecular targets. This makes (1-(2-Bromopyridin-3-YL)cyclopropyl)methanamine distinct from other pyridine derivatives without the cyclopropyl group.
Properties
Molecular Formula |
C9H11BrN2 |
|---|---|
Molecular Weight |
227.10 g/mol |
IUPAC Name |
[1-(2-bromopyridin-3-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C9H11BrN2/c10-8-7(2-1-5-12-8)9(6-11)3-4-9/h1-2,5H,3-4,6,11H2 |
InChI Key |
DLNFRDVSDGHBDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN)C2=C(N=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-2-(4-oxo-3H-quinazolin-2-yl)-3-[1-phenyl-3-(3-phenylmethoxyphenyl)pyrazol-4-yl]prop-2-enenitrile](/img/structure/B12639766.png)
![1-(4-Chlorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12639769.png)
![4-Chloro-6,7-dimethoxy-2-[2-(3-nitrophenyl)ethenyl]quinazoline](/img/structure/B12639776.png)
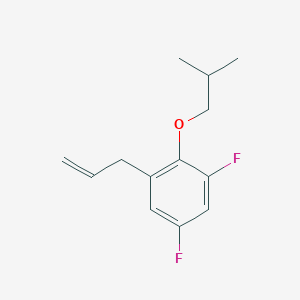
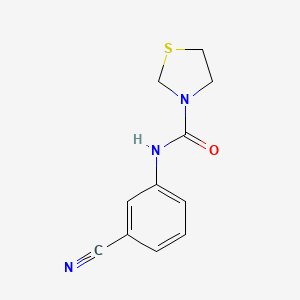

![Methyl 3-[3-(dibenzylamino)phenyl]but-2-enoate](/img/structure/B12639795.png)
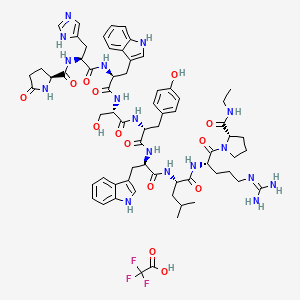
![N-(5-chloro-2-methoxyphenyl)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12639804.png)
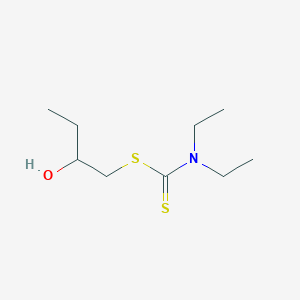
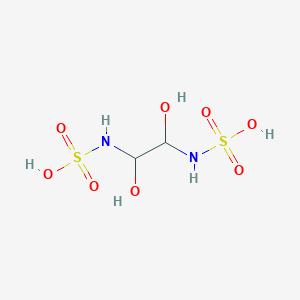
![4-Ethyl-2-fluoro-1-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B12639822.png)

![methyl[2-(1-methyl-1H-imidazol-5-yl)ethyl]amine](/img/structure/B12639840.png)
